molecular formula C24H28N4O2 B5069208 N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide

N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide

Cat. No. B5069208
M. Wt: 404.5 g/mol
InChI Key: BNRDTGLIEWVDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide, also known as BPP, is a synthetic compound that has been studied for its potential use in various scientific research applications. BPP is a pyrazole derivative that has shown promising results in studies related to cardiovascular diseases, cancer, and inflammation.

Mechanism of Action

The exact mechanism of action of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide is not yet fully understood. However, studies have shown that N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide can reduce blood pressure by dilating blood vessels and improving blood flow. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has also been shown to improve heart function by reducing the workload on the heart. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has also been shown to have anti-inflammatory properties and can reduce inflammation by inhibiting the activity of COX-2.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide in lab experiments are its synthetic nature and its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. The limitations of using N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide in lab experiments are its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide research include further studies to fully understand its mechanism of action and its potential use in various scientific research applications. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has shown promising results in studies related to cardiovascular diseases, cancer, and inflammation, and further studies are needed to explore its potential use in these areas. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide can also be studied for its potential use in other areas such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide involves the condensation reaction between 1-benzyl-4-piperidone and 3-phenoxypropanoyl chloride in the presence of pyrazole and triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide.

Scientific Research Applications

N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been extensively studied for its potential use in various scientific research applications. One of the major research areas where N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been studied is cardiovascular diseases. Studies have shown that N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has a positive effect on the cardiovascular system by reducing blood pressure and improving heart function. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has also been studied for its potential use in cancer research. Studies have shown that N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has also been studied for its anti-inflammatory properties and has shown promising results in various studies related to inflammation.

properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c29-24(14-18-30-22-9-5-2-6-10-22)26-23-11-15-25-28(23)21-12-16-27(17-13-21)19-20-7-3-1-4-8-20/h1-11,15,21H,12-14,16-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDTGLIEWVDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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